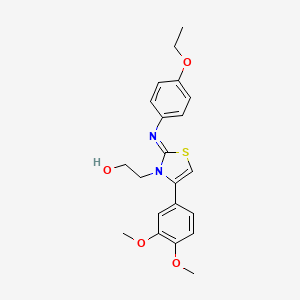![molecular formula C19H16N2O3S B2892458 (3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone CAS No. 2034341-15-4](/img/structure/B2892458.png)
(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone” is a complex organic compound. The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, the compound “(E)-3- (Benzo [d] [1,3]dioxol-5-yl)-1- (piperidin-1-yl)prop-2-en-1-one” has a molecular weight of 259.3004 .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the compound “(E)-3- (Benzo [d] [1,3]dioxol-5-yl)-1- (piperidin-1-yl)prop-2-en-1-one” has a molecular weight of 259.3004 .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
The compound is involved in chemical syntheses, particularly as an intermediate in the formation of boric acid ester intermediates with benzene rings. It undergoes a three-step substitution reaction, and its structure is confirmed through various spectroscopic methods such as FTIR, NMR, and mass spectrometry. X-ray diffraction is used for crystallographic and conformational analyses, while density functional theory (DFT) calculations provide insights into molecular structures and physicochemical properties (Huang et al., 2021).
Antimicrobial Activity
This chemical framework is used in the synthesis of new compounds with potential antimicrobial applications. For instance, derivatives involving benzothiazole moieties have been evaluated for in vitro antimicrobial activity against various bacterial and fungal strains, showing variable and modest effectiveness (Patel et al., 2011).
Multitargeted-Directed Ligands for Alzheimer’s Disease
Benzothiazole-based derivatives, which include structural similarities to the queried compound, are being explored as multitargeted-directed ligands (MTDLs) for treating neurodegenerative diseases like Alzheimer’s. These compounds target multiple biological mechanisms relevant to disease pathology, offering a potentially improved therapeutic alternative to single-target approaches (Hafez et al., 2023).
Electrochromic Applications
The chemical structure related to the compound is also being investigated in the field of electrochromics. For instance, thiadiazolo[3,4-c]pyridine derivatives, analogous to benzothiazole, are used in designing donor-acceptor-type electrochromic polymers. These materials display properties like fast switching time and high coloration efficiency, indicating potential for developing novel electrochromic devices (Ming et al., 2015).
In Silico Drug-likeness and Microbial Investigation
Research includes synthesizing and analyzing compounds for in silico drug-likeness, in vitro antibacterial, antifungal, and antimycobacterial activities. This approach helps in identifying new compounds with potential as antimicrobial agents and understanding their drug-likeness properties (Pandya et al., 2019).
Mécanisme D'action
Orientations Futures
The future directions for the study of similar compounds have been suggested. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(1,3-benzothiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c22-19(18-20-14-3-1-2-4-17(14)25-18)21-8-7-13(10-21)12-5-6-15-16(9-12)24-11-23-15/h1-6,9,13H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWUWLNDSWFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC3=C(C=C2)OCO3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

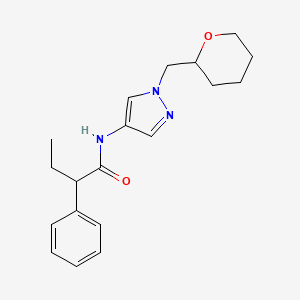
![6-chloro-N-[1-(4-chlorophenyl)cyclobutyl]pyridine-3-carboxamide](/img/structure/B2892377.png)
![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)
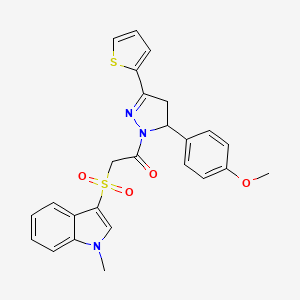
![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)
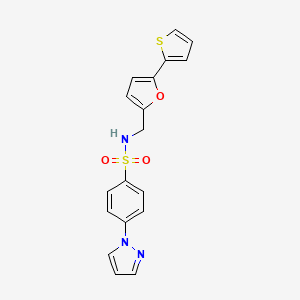
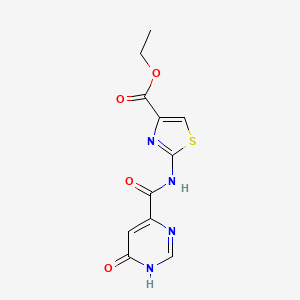
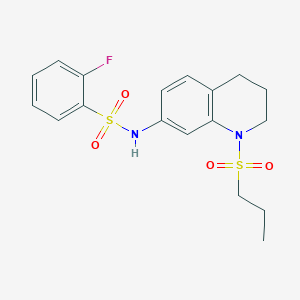
![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
